molecular formula C10H12N2O3S2 B2672472 (2,2-Dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)(2-methylthiazol-4-yl)methanone CAS No. 2034292-71-0

(2,2-Dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)(2-methylthiazol-4-yl)methanone

Cat. No.: B2672472
CAS No.: 2034292-71-0
M. Wt: 272.34
InChI Key: QJQUDLLGHWXHHA-UHFFFAOYSA-N
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Description

(2,2-Dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)(2-methylthiazol-4-yl)methanone: is a complex organic compound featuring a unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,2-Dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)(2-methylthiazol-4-yl)methanone typically involves multiple steps:

    Formation of the Bicyclic Core: The bicyclic core can be synthesized through a Diels-Alder reaction, where a suitable diene reacts with a dienophile under controlled conditions to form the bicyclic structure.

    Introduction of the Thiazole Ring: The thiazole ring is introduced via a cyclization reaction involving a thioamide and an α-haloketone.

    Oxidation: The sulfur atom in the bicyclic core is oxidized to form the sulfone group using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and the employment of advanced purification techniques like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo further oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nitrating agents, sulfonating agents.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated, nitrated, or sulfonated thiazole derivatives.

Scientific Research Applications

Chemistry

In organic synthesis, this compound serves as a versatile intermediate for the construction of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

The compound’s potential biological activity makes it a candidate for drug discovery and development. It may exhibit antimicrobial, antiviral, or anticancer properties, making it valuable in medicinal chemistry research.

Medicine

Due to its potential biological activities, this compound is studied for its therapeutic applications. It could be developed into pharmaceuticals targeting specific diseases or conditions.

Industry

In material science, the compound’s unique structural features may be exploited for the development of new materials with specific properties, such as enhanced conductivity or stability.

Mechanism of Action

The mechanism by which (2,2-Dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)(2-methylthiazol-4-yl)methanone exerts its effects depends on its interaction with molecular targets. These targets could include enzymes, receptors, or nucleic acids. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects.

Comparison with Similar Compounds

Similar Compounds

  • (2,2-Dioxido-2-thia-5-azabicyclo[2.2.1]hept-5-yl)(3-iodophenyl)methanone
  • (2,2-Dioxido-2-thia-5-azabicyclo[2.2.1]hept-5-yl)(quinolin-2-yl)methanone

Uniqueness

Compared to similar compounds, (2,2-Dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)(2-methylthiazol-4-yl)methanone stands out due to its specific substitution pattern and the presence of the thiazole ring. This unique structure may confer distinct chemical reactivity and biological activity, making it a valuable compound for further research and development.

Properties

IUPAC Name

(2,2-dioxo-2λ6-thia-5-azabicyclo[2.2.1]heptan-5-yl)-(2-methyl-1,3-thiazol-4-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O3S2/c1-6-11-9(4-16-6)10(13)12-3-8-2-7(12)5-17(8,14)15/h4,7-8H,2-3,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJQUDLLGHWXHHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)C(=O)N2CC3CC2CS3(=O)=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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